![molecular formula C9H9N5 B1456725 (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine CAS No. 1092689-33-2](/img/structure/B1456725.png)
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Overview
Description
“(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is a 1,2,4,5-tetrazine derivative . It is also known as Benzylamino tetrazine hydrochloride or H-Tz-Bz-NH3Cl hydrochloride . It is highly useful in bioorthogonal labeling and cell detection applications .
Synthesis Analysis
This compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This makes it a valuable tool in the field of click chemistry, where it can be used as a linker .Molecular Structure Analysis
The molecular formula of “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is C9H9N5 . The InChI string isInChI=1S/C9H9N5/c10-5-7-1-3-8 (4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2
. The Canonical SMILES string is C1=CC (=CC=C1CN)C2=NN=CN=N2
. Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes .Physical And Chemical Properties Analysis
The molecular weight of “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is 187.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The topological polar surface area is 77.6 Ų . The compound is a solid at 20°C .Scientific Research Applications
Bioorthogonal Labeling
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine: is utilized in bioorthogonal labeling due to its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This property makes it highly valuable for labeling biomolecules in living systems without interfering with natural biochemical processes. It’s particularly useful in the study of cellular processes where non-invasive labeling is crucial.
Cell Detection and Imaging
In cell detection applications, this compound serves as a fluorescent probe for imaging purposes . The tetrazine moiety reacts with trans-cyclooctenes tagged on biomolecules, allowing for the visualization of cellular components under a microscope. This is essential for understanding cell biology and disease pathology.
Drug Delivery Systems
The reactivity of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine in bioorthogonal reactions is exploited in creating drug delivery systems that can release therapeutic agents in response to specific biological triggers . This targeted approach ensures that drugs are delivered more efficiently to the site of action, minimizing side effects.
Development of Diagnostic Reagents
Due to its specificity and rapid reaction kinetics, this compound is used in developing diagnostic reagents . It can be conjugated with antibodies or other targeting molecules to detect the presence of disease markers, aiding in early diagnosis and treatment planning.
Material Science
In material science, the compound’s ability to form covalent bonds with other molecules through cycloaddition reactions is used to create novel polymers with unique properties . These materials have potential applications in self-healing materials, coatings, and as encapsulants.
Synthetic Organic Chemistry
The compound is a key reagent in synthetic organic chemistry, particularly in the synthesis of complex molecules . Its participation in Diels-Alder reactions allows for the construction of six-membered rings, a common structural motif in many organic compounds.
Green Chemistry
Leveraging its role in Diels-Alder reactions, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine contributes to green chemistry practices by enabling reactions in sustainable media . This aligns with the principles of reducing hazardous substances and waste in chemical processes.
Nanotechnology
In nanotechnology, this compound is used to modify the surface of nanoparticles, which can then be used for various applications, including targeted drug delivery and as contrast agents in medical imaging .
Mechanism of Action
Target of Action
The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive.
Mode of Action
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine acts as a diene, reacting with the dienophile (strained alkene) to form a stable covalent linkage .
Biochemical Pathways
The Diels-Alder cycloaddition reaction is a cornerstone of bioorthogonal chemistry, a field that involves reactions that can occur inside living organisms without interfering with native biochemical processes . The products of these reactions can be used for various applications, including biological imaging and cell detection .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
The result of the action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is the formation of a stable covalent linkage with strained alkenes . This reaction is highly specific and efficient, making it useful in bioorthogonal labeling and cell detection applications .
Action Environment
The action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is influenced by various environmental factors. For instance, the rate of the Diels-Alder reaction can be affected by temperature, solvent, and the presence of catalysts. Moreover, the stability of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine may be influenced by storage conditions. It is recommended to store the compound at -20°C to maintain its reactivity and stability.
Safety and Hazards
Future Directions
Given its unique properties, “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” has potential applications in bioorthogonal labeling and cell detection . Its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes could be further explored for potential uses in the field of click chemistry .
properties
IUPAC Name |
[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOJRPYFRRONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine in the development of the tetrazine-tagged microbubble (MBTz)?
A1: (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine serves as a crucial building block in the multi-step synthesis of the biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then conjugated to commercially available streptavidin-coated microbubbles to create the tetrazine-tagged microbubble (MBTz). The tetrazine moiety introduced by (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine enables the MBTz to selectively react and bind with TCO-modified antibodies targeting specific biomarkers.
Q2: Could you elaborate on the concept of bioorthogonality and why it is important in this specific application?
A2: Bioorthogonality refers to the use of chemical reactions that can occur efficiently and selectively within living systems without interfering with naturally occurring biological processes. [] In this study, the inverse-electron-demand Diels-Alder reaction between the tetrazine on the MBTz and the TCO on the targeting antibody is bioorthogonal. This is crucial because it ensures:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.